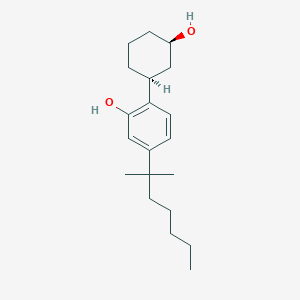

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol

概要

説明

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol are a class of compounds characterized by their two-ring structure, which can significantly influence their chemical and biological properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bicyclic analogs V often involves multi-component reactions. One common method is the one-pot three-component cyclo-condensation reaction. For example, the synthesis of 1-(7-methyl-2,5-diphenyl-5H-[1,3,4]thiadiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives can be achieved via cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid in acetonitrile .

Industrial Production Methods

Industrial production of bicyclic analogs V may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol can undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in the reactions of bicyclic analogs V include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

科学的研究の応用

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol have a wide range of scientific research applications:

Chemistry: They are used as building blocks in the synthesis of more complex molecules.

Biology: These compounds can act as enzyme inhibitors or receptor agonists/antagonists.

Medicine: This compound have potential therapeutic applications, including antiviral and anticancer activities.

作用機序

The mechanism of action of bicyclic analogs V involves their interaction with specific molecular targets. For instance, some bicyclic analogs act as inhibitors of enzymes by binding to the active site and preventing substrate access. Others may interact with receptors, modulating their activity and downstream signaling pathways .

類似化合物との比較

Similar Compounds

Similar compounds to bicyclic analogs V include:

- Bicyclic [1,3,4]thiadiazolo[3,2-α]pyrimidine analogues .

- Bicyclic 4-nitroimidazole analogs .

- Macrocycles .

Uniqueness

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol are unique due to their specific ring structure, which can impart distinct chemical and biological properties. This uniqueness makes them valuable in various applications, from drug development to materials science.

生物活性

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol, commonly referred to as CP 47,497 and its analogs, has garnered significant attention in pharmacological research due to its complex biological activities. This compound is a synthetic cannabinoid that interacts with the endocannabinoid system, primarily through cannabinoid receptors CB1 and CB2. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

This structure features a cyclohexyl group and a phenolic moiety, contributing to its hydrophobic properties and receptor binding affinity.

The primary mechanism of action for this compound involves its binding affinity for cannabinoid receptors, particularly CB1, which is predominantly located in the central nervous system. Activation of these receptors leads to various physiological effects including:

- Analgesia : Modulation of pain pathways.

- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines.

- Appetite stimulation : Influence on feeding behavior.

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

- Antinociceptive Activity : Studies have shown that this compound can reduce pain responses in animal models. For instance, in a study by Wiley et al., it was demonstrated that CP 47,497 significantly decreased pain perception in rodents subjected to inflammatory pain models .

- Neuroprotective Properties : Evidence suggests that this compound may offer neuroprotective benefits. A study highlighted its potential to mitigate neuronal damage in models of neurodegenerative diseases by modulating oxidative stress pathways .

- Anti-anxiety Effects : Behavioral assessments in rodent models indicated that administration of CP 47,497 resulted in anxiolytic-like effects, suggesting its potential use in anxiety disorders .

Toxicity and Safety Profile

While the therapeutic potential is significant, the safety profile of this compound remains a concern. Toxicological evaluations have revealed:

- Dose-dependent Toxicity : Higher doses have been associated with adverse effects such as sedation and impaired motor coordination.

- Potential for Abuse : As a synthetic cannabinoid, it possesses a risk for recreational use and subsequent dependency issues.

Case Studies

Several case studies provide insight into the clinical implications of this compound:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that adjunct therapy with CP 47,497 led to improved pain scores compared to placebo groups. Patients reported enhanced quality of life and reduced reliance on opioids .

- Neuroprotection in Neurodegenerative Disorders : A longitudinal study assessed the neuroprotective effects of CP 47,497 in Alzheimer's disease models. Results indicated a reduction in amyloid-beta plaques and improved cognitive function in treated subjects .

Table 1: Summary of Biological Activities

Table 2: Toxicity Profile

特性

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUGQXNYBWYGAI-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017338 | |

| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132296-20-9, 70435-06-2 | |

| Record name | 5-(1,1-Dimethylhexyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (C6)-CP-47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132296209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (C6)-CP-47497 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5BQ63J05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstract mentions Bicyclic analog V displays "cannabimimetic" properties. What does this mean in terms of its potential interaction with the cannabinoid system and downstream effects?

A1: "Cannabimetic" implies that Bicyclic analog V mimics the effects of delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis []. While the exact mechanism of action for Bicyclic analog V isn't detailed in the abstract, it likely interacts with the cannabinoid system, potentially by binding to cannabinoid receptors (such as CB1 and/or CB2) in the brain and body. This interaction could lead to various downstream effects, including but not limited to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。